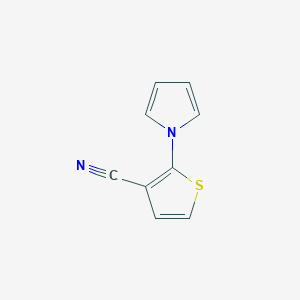

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrol-1-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDDDGXQRINYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395644 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63647-03-0 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The synthetic strategy employs a robust two-step sequence, commencing with the highly efficient Gewald multicomponent reaction to construct the 2-aminothiophene-3-carbonitrile core, followed by a classic Paal-Knorr condensation to append the pyrrole moiety. This guide emphasizes the rationale behind experimental choices, offering field-proven insights into reaction optimization, purification, and structural validation. Detailed protocols are supplemented with in-depth analysis of spectroscopic and chromatographic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to establish a self-validating system for researchers. The document is structured to serve as a practical and authoritative resource for scientists engaged in organic synthesis and drug development.

Introduction: The Significance of the Pyrrole-Thiophene Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of biologically active molecules incorporating these structural motifs.[1] Among them, fused and linked heteroaromatic systems like pyrrole and thiophene derivatives are particularly prominent.[2][3] Thiophene-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Similarly, the pyrrole ring is a key component in numerous natural products and blockbuster drugs, such as atorvastatin.[6]

The combination of a pyrrole and a thiophene ring into a single molecular entity, such as this compound, creates a unique electronic and structural framework. This scaffold is explored for its potential to interact with a variety of biological targets, making it a valuable building block in the design of novel therapeutic agents.[7][8] This guide provides a detailed, reliable, and scientifically grounded pathway to access this high-value compound.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is approached via a convergent strategy. The logical disconnection point is the C-N bond between the thiophene and pyrrole rings. This retrosynthetic approach identifies two key precursors: 2-aminothiophene-3-carbonitrile (A) and a succinaldehyde equivalent (B) .

Caption: Retrosynthetic analysis of the target molecule.

This leads to a two-part synthesis:

-

Gewald Reaction: Formation of the 2-aminothiophene-3-carbonitrile core (A) from simple, commercially available starting materials. This multicomponent reaction is renowned for its efficiency and atom economy in constructing highly functionalized thiophenes.[1]

-

Paal-Knorr Pyrrole Synthesis: Condensation of the amino group of (A) with a 1,4-dicarbonyl compound (B) to form the pyrrole ring. The Paal-Knorr synthesis is a classic, reliable method for creating substituted and unsubstituted pyrroles from primary amines.[9][10][11][12]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[1] Using acetaldehyde provides the 4-methyl substituted thiophene, a common and stable intermediate.

Caption: Experimental workflow for the Gewald reaction.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add malononitrile (6.6 g, 0.1 mol) and absolute ethanol (50 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add acetaldehyde (4.4 g, 0.1 mol) followed by the dropwise addition of triethylamine (10.1 g, 0.1 mol) while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Add elemental sulfur powder (3.2 g, 0.1 mol) in one portion.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~60 °C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

A yellow-to-brown solid will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any residual salts.

-

Purify the product by recrystallization from an ethanol/water mixture to yield 2-amino-4-methylthiophene-3-carbonitrile as a crystalline solid.

Step 2: Synthesis of 2-(1H-pyrrol-1-yl)-4-methylthiophene-3-carbonitrile via Paal-Knorr Synthesis

This step involves the acid-catalyzed condensation of the aminothiophene with a 1,4-dicarbonyl precursor.[13] 2,5-Dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde, which is generated in situ under acidic conditions.

Protocol:

-

In a 100 mL round-bottom flask, combine 2-amino-4-methylthiophene-3-carbonitrile (1.38 g, 10 mmol), 2,5-dimethoxytetrahydrofuran (1.58 g, 12 mmol), and glacial acetic acid (30 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The causality here is that the acidic medium first hydrolyzes the acetal to generate the reactive 1,4-dicarbonyl, which is immediately trapped by the aminothiophene nucleophile, driving the reaction forward.[10]

-

Monitor the reaction by TLC until the starting aminothiophene is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into 150 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

The product will precipitate as a solid. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Collect the solid by vacuum filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(1H-pyrrol-1-yl)-4-methylthiophene-3-carbonitrile.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Caption: Logic of the multi-technique characterization approach.

Data Summary

The following table summarizes the expected analytical data for the synthesized compound.

| Analysis Technique | Parameter | Expected Result | Structural Justification |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.20 (s, 1H), ~6.85 (t, 2H), ~6.30 (t, 2H), ~2.40 (s, 3H) | Thiophene-H, Pyrrole α-H, Pyrrole β-H, Thiophene-CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~149, ~135, ~129, ~121, ~116, ~111, ~108, ~15 | Thiophene-C2, Thiophene-C4, Thiophene-C5, Pyrrole α-C, CN, Pyrrole β-C, Thiophene-C3, CH₃ |

| FT-IR (KBr, cm⁻¹) | Wavenumber (ν) | ~2220 cm⁻¹ | Strong, sharp C≡N stretch |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretches | ||

| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ | Calculated: 203.0637 | For C₁₀H₈N₂S |

| Melting Point | Range | To be determined experimentally | A sharp melting point indicates high purity |

| Appearance | Physical State | Off-white to pale yellow solid | Expected crystalline form |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. The presence of a singlet for the thiophene proton confirms the 4-methyl substitution. The two distinct triplets for the pyrrole protons, each integrating to 2H, are characteristic of an N-substituted pyrrole ring. The singlet for the methyl group around 2.40 ppm further confirms the structure.[14]

-

¹³C NMR Spectroscopy: The carbon spectrum validates the carbon framework. The key signal is the quaternary carbon of the nitrile group (C≡N) appearing around 116 ppm. The distinct signals for the thiophene and pyrrole carbons, along with the methyl carbon signal, provide a complete map of the molecule's skeleton.

-

FT-IR Spectroscopy: The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2220 cm⁻¹, which is a classic indicator of a nitrile (C≡N) functional group. The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds of the two heterocyclic rings.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the molecular formula. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated value for C₁₀H₉N₂S⁺ within a very narrow tolerance (typically < 5 ppm), providing definitive proof of the elemental composition.

Conclusion

This guide has detailed a reliable and well-documented two-step synthetic route to this compound. By leveraging the efficiency of the Gewald reaction and the robustness of the Paal-Knorr synthesis, this valuable heterocyclic scaffold can be produced in good yield. The comprehensive characterization protocol outlined herein provides a self-validating framework for researchers to confirm the identity, structure, and purity of the final product with a high degree of confidence. This methodology serves as a foundational resource for further exploration of this compound and its derivatives in medicinal chemistry and materials science.

References

- Paal–Knorr synthesis. (n.d.). Grokipedia.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.

- Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2009). ConnectSci.

- Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (n.d.). ResearchGate.

- Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central.

- PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).

- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023).

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).

- Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (n.d.). PMC - NIH.

- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024).

- Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (n.d.).

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.).

- PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. (2023). EPRA JOURNALS.

- Pyrroles database - synthesis, physical properties. (n.d.). ChemSynthesis.

- Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. (2023). NIH.

- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). PMC - NIH.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. eprajournals.com [eprajournals.com]

- 6. scitechnol.com [scitechnol.com]

- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of novel pyrrol-thiophene compounds

An In-Depth Technical Guide to the Biological Activity of Novel Pyrrol-Thiophene Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Union of Pyrrole and Thiophene in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[1][2] Among these, the five-membered aromatic rings of pyrrole and thiophene have garnered immense interest due to their diverse and potent biological activities.[3][4] Pyrrole, a nitrogen-containing heterocycle, is a core component of many natural products and clinically significant drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor).[1][5] Thiophene, its sulfur-containing counterpart, is a privileged structure found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for phenyl rings, thereby enhancing metabolic stability and receptor binding affinity.[4][6]

The strategic fusion of these two distinct pharmacophores into single molecular hybrids is not a matter of simple chemical curiosity. It is a deliberate design strategy aimed at creating novel chemical entities with synergistic or enhanced pharmacological profiles.[7][8] By combining the structural features of both pyrrole and thiophene, researchers can explore a vast chemical space to develop compounds with improved potency and selectivity against a range of biological targets. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanisms of action of these promising hybrid compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis Strategies and Mechanistic Rationale

The foundation of exploring biological activity lies in robust and versatile synthetic chemistry. The construction of the pyrrol-thiophene scaffold can be approached through various methodologies, often building one ring system upon the other or utilizing a convergent approach.

Rationale in Synthetic Design

The choice of a synthetic route is dictated by the desired substitution pattern, which is critical for tuning the molecule's biological activity—a key concept in Structure-Activity Relationship (SAR) studies. For instance, the Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, which serve as versatile building blocks.[9][10] This reaction is favored for its operational simplicity and the use of readily available starting materials. Similarly, the Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.[11]

Experimental Protocol: A Representative Synthesis of a Thieno[2,3-b]pyrrol-5-one Derivative

This protocol is adapted from methodologies that yield biologically active thienopyrrole cores.[7] The rationale behind this multi-step synthesis is to build complexity methodically, ensuring high yields and purity at each stage, which is critical for reliable biological testing.

Step 1: Synthesis of the Thiophene Core (Gewald Reaction)

-

Rationale: To create a highly functionalized 2-aminothiophene which will serve as the foundation for the subsequent cyclization to form the fused ring system.

-

In a round-bottom flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq), an active methylene ketone (e.g., acetylacetone, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of a base, such as diethylamine or morpholine (0.2 eq), to the mixture. The base is crucial as it deprotonates the active methylene compound, initiating the reaction cascade.

-

Stir the reaction mixture at 50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 2-aminothiophene intermediate.

Step 2: N-Acylation and Intramolecular Cyclization

-

Rationale: To introduce the necessary components for forming the second (pyrrole) ring and to induce the ring-closing reaction.

-

Dissolve the 2-aminothiophene intermediate (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Add chloroacetyl chloride (1.2 eq) dropwise at 0°C. This electrophilic reagent acylates the amine, forming an N-substituted intermediate.

-

After the addition is complete, heat the mixture to reflux for 3-5 hours to promote intramolecular cyclization via nucleophilic substitution, forming the thieno[2,3-b]pyrrol-5-one core.

-

Cool the reaction mixture, and collect the solid product by filtration. Wash with water and a small amount of cold ethanol to remove impurities.

Step 3: Aldol Condensation for Final Compound

-

Rationale: To introduce further structural diversity and functional groups that are often key for biological activity, particularly for kinase inhibition.

-

Suspend the thieno[2,3-b]pyrrol-5-one core (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.

-

Add a few drops of a base like piperidine to catalyze the aldol condensation between the active methylene group on the pyrrolone ring and the aldehyde.

-

Reflux the mixture for 6-8 hours. The formation of the product is often indicated by a color change and precipitation.

-

Cool the mixture, filter the precipitate, wash with ethanol, and dry under vacuum to obtain the final novel pyrrol-thiophene compound.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of a novel pyrrol-thiophene derivative.

Anticancer Activity: Targeting Dysregulated Cell Signaling

The development of novel anticancer agents is a primary focus for pyrrol-thiophene research.[2][12][13][14] These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HT-29) cancers.[7][8][15]

Key Mechanisms of Action

The anticancer efficacy of pyrrol-thiophene derivatives often stems from their ability to inhibit protein kinases, which are critical enzymes in cell signaling pathways that become dysregulated in cancer.

-

Kinase Inhibition: Many derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[15][16] By binding to the ATP-binding site of these kinases, the compounds block the downstream signaling cascades (like AKT and MAPK pathways) that promote cell proliferation, survival, and angiogenesis.[17][18]

-

Apoptosis Induction: Inhibition of these survival pathways ultimately leads to programmed cell death, or apoptosis. Pyrrol-thiophene compounds have been shown to arrest the cell cycle, often at the S or G2/M phase, and induce apoptosis through caspase-3 activation.[15][18]

Visualization of EGFR Signaling Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrrol-thiophene compound.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding:

-

Rationale: To establish a consistent cell monolayer for treatment.

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Rationale: To expose the cells to a range of concentrations to determine the dose-dependent effect.

-

Prepare serial dilutions of the pyrrol-thiophene compounds in culture medium (e.g., from 0.1 to 100 µM). Use a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Incubate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Rationale: To allow viable cells to metabolize the MTT salt.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Rationale: To dissolve the formazan crystals for spectrophotometric quantification.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Quantitative Data: Anticancer Activity (IC₅₀)

| Compound Type | Target Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-b]pyrrol-5-one | MCF-7 (Breast) | 15.5 µg/mL | [7] |

| Pyrrole-Chalcone Urea | A549 (Lung) | 0.82 | [15] |

| Thiophene-Chalcone Urea | HT-29 (Colorectal) | 1.15 | [15] |

| Thienopyrrole Derivative | HepG2 (Liver) | 3.10 | [18] |

| Pyrrolothienopyrimidine | PC-3 (Prostate) | 3.12 | [18] |

| Note: Some studies report in µg/mL; conversion to µM depends on molecular weight. |

Antimicrobial and Antioxidant Activities

Beyond cancer, pyrrol-thiophene scaffolds exhibit a broad spectrum of biological activities, including potent antimicrobial and antioxidant effects.

Antimicrobial Activity

Hybrid molecules containing both pyrrole and thiophene have been evaluated against various pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger, Candida albicans).[10][19][20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Rationale: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Add 50 µL of the bacterial/fungal suspension to each well containing 50 µL of the diluted compound.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or 28°C for 48 hours for fungi.

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Series | S. aureus (µM/mL) | E. coli (µM/mL) | C. albicans (µM/mL) | Reference |

| Thiophene Schiff Bases | 0.81 | 0.81 | 0.91 | [10] |

| Thiophene-Pyridine Hybrids | >100 | >100 | 12.5 | [19] |

Antioxidant Potential

Many pyrrol-thiophene derivatives act as potent antioxidants by scavenging free radicals, which are implicated in a wide range of diseases.[7][21]

Experimental Protocol: DPPH Free Radical Scavenging Assay

-

Rationale: This assay leverages the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades, and the change in absorbance is measured.

-

Prepare various concentrations of the test compounds in methanol. Ascorbic acid is used as a standard.

-

In a 96-well plate, add 100 µL of each compound dilution to the wells.

-

Add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Quantitative Data: Antioxidant Activity

| Compound Series | DPPH Scavenging (% at 500 µg/mL) | Reference |

| Thieno[2,3-b]pyrrol-5-ones | 90.94% | [7] |

| 2-Amino-thiophene Derivatives | ~85% | [9] |

The Role of In Silico Modeling in Development

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds.[8] For pyrrol-thiophene derivatives, in silico studies are invaluable.

-

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein (e.g., EGFR kinase domain).[15][18] It helps elucidate the binding mode and identify key interactions (e.g., hydrogen bonds, π-π stacking) that are crucial for inhibitory activity, guiding further chemical modifications.

-

Pharmacokinetic (ADMET) Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This helps in the early identification of candidates with favorable drug-like properties and avoids costly failures in later stages of development.[8]

Visualization of In Silico Drug Discovery Workflow

Caption: A streamlined workflow for in silico screening of pyrrol-thiophene compounds.

Conclusion and Future Horizons

The fusion of pyrrole and thiophene rings has created a powerful and versatile scaffold for the development of novel therapeutic agents. These hybrid compounds have demonstrated a remarkable breadth of biological activities, most notably as potent anticancer agents that target key kinase signaling pathways. Furthermore, their significant antimicrobial and antioxidant properties underscore their potential to address a wider range of medical needs.

The future of this chemical class lies in the detailed exploration of structure-activity relationships to enhance potency and selectivity while minimizing off-target effects.[13] The integration of advanced in silico modeling with high-throughput biological screening will undoubtedly accelerate the journey from chemical synthesis to clinical candidates. As we continue to unravel the complex mechanisms behind their efficacy, novel pyrrol-thiophene compounds hold immense promise for becoming the next generation of targeted therapies in oncology and beyond.

References

-

Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis. [Link]

-

Meher, C. P., Sethy, S. P., & Madhavi, M. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]

-

Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. (2025, June 30). PubMed. [Link]

-

Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. (n.d.). Taylor & Francis. [Link]

-

Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents. (2025, December 15). ResearchGate. [Link]

-

Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (n.d.). Royal Society of Chemistry. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. [Link]

-

Al-Ostath, A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. (2013, May 29). Semantic Scholar. [Link]

-

PYRROLE, THIOPHENE AND FURAN. (n.d.). SlideShare. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Research Square. [Link]

-

Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. (2013). Sci-Hub. [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). University of Basrah. [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Al-Adiwish, W. M., et al. (2013). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]

-

A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. (2020, July 30). ChemRxiv. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]

-

Pyrrole and Thiophene reactivity. (2014, November 8). Reddit. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. (2025, November 5). ResearchGate. [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023, December 23). Brieflands. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

-

From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. (2016, March 15). PubMed. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024, July 5). PubMed. [Link]

-

Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2021, December). ResearchGate. [Link]

-

Shah, R., & Verma, P. K. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. National Institutes of Health. [Link]

-

Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (2018, August 1). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science Publishers. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. repository.limu.edu.ly [repository.limu.edu.ly]

- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. techscience.com [techscience.com]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. benthamscience.com [benthamscience.com]

- 13. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. It details a plausible and robust synthetic pathway, predicted analytical data for characterization, and explores the prospective biological activities of this molecule based on the established pharmacological profiles of its constituent pyrrole and thiophene scaffolds.

Introduction: The Scientific Rationale

The convergence of distinct pharmacologically active heterocyclic moieties into a single molecular framework is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents.[1][2][3] The title compound, this compound, represents a compelling example of this approach, integrating the structural features of both pyrrole and thiophene rings.

-

The Thiophene Moiety: Thiophene and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The 2-aminothiophene-3-carbonitrile scaffold, in particular, is a key intermediate in the synthesis of various biologically active molecules.[5][6][7][8][9]

-

The Pyrrole Moiety: The pyrrole ring is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anticancer and anti-inflammatory effects.[1][10][11][12]

The strategic fusion of these two heterocycles is hypothesized to yield a molecule with unique electronic and steric properties, potentially leading to enhanced or novel biological activities. This guide delineates a feasible synthetic route to access this promising compound and provides a foundation for its further investigation.

Proposed Synthetic Pathway

A logical and efficient two-step synthetic route is proposed for the synthesis of this compound. This pathway commences with the well-established Gewald reaction to construct the thiophene core, followed by a Paal-Knorr synthesis to append the pyrrole ring.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and atom-economical route to highly substituted 2-aminothiophenes.[6][7][8][9]

Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the ketone/aldehyde and the active methylene compound (malononitrile), followed by the addition of elemental sulfur and subsequent cyclization.

Sources

- 1. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity | Semantic Scholar [semanticscholar.org]

The Emerging Potential of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

The confluence of distinct heterocyclic pharmacophores into a single molecular framework represents a powerful strategy in contemporary drug discovery. This technical guide delves into the burgeoning potential of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile, a unique heterocyclic scaffold that marries the biologically significant pyrrole and thiophene rings. While direct biological evaluations of this specific nitrile are nascent, its strategic design positions it as a highly valuable precursor for a diverse array of medicinally relevant compounds, most notably the thieno[2,3-d]pyrimidine class of kinase inhibitors and other pharmacologically active agents. This document will provide an in-depth exploration of its synthetic utility, the therapeutic promise of its derivatives, and future-facing perspectives for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Fusion of Pyrrole and Thiophene

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of approved drugs featuring at least one such ring system.[1][2] The pyrrole and thiophene moieties, in particular, are privileged structures, each contributing unique physicochemical properties that enhance drug-receptor interactions and overall pharmacological profiles.[3][4][5]

The pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][6][7] Its ability to engage in hydrogen bonding and its electron-rich nature make it a key pharmacophore in numerous therapeutic agents.[7]

Similarly, the thiophene ring, a bioisostere of the benzene ring, is present in a multitude of marketed drugs.[3][4][5] Its inclusion in a molecule can modulate lipophilicity, metabolic stability, and receptor binding affinity. Thiophene derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

The strategic amalgamation of these two powerful heterocycles in the This compound scaffold (Figure 1) creates a molecule with immense potential. The cyano group at the 3-position is a versatile chemical handle, primed for elaboration into a variety of other functional groups and heterocyclic systems, most notably the pyrimidine ring of thieno[2,3-d]pyrimidines.

This guide will illuminate the pathway from this core scaffold to potent biologically active molecules, providing both the conceptual framework and practical insights for its application in medicinal chemistry research.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The true value of a molecular scaffold in drug discovery is intrinsically linked to its synthetic accessibility. While the direct synthesis of this compound is not extensively documented, established synthetic methodologies for related structures provide a clear and logical pathway to its preparation and subsequent elaboration.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target scaffold can be envisioned through a multi-step sequence, likely commencing with a Gewald aminothiophene synthesis.

Experimental Protocol:

-

Step 1: Synthesis of 2-aminothiophene-3-carbonitrile. The Gewald reaction, a multicomponent condensation, provides a straightforward entry to substituted 2-aminothiophenes. The reaction of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) yields the desired 2-aminothiophene-3-carbonitrile intermediate.

-

Step 2: Pyrrole Ring Formation. The introduction of the pyrrole moiety can be achieved through a Clauson-Kaas type reaction. The 2-aminothiophene-3-carbonitrile intermediate is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (e.g., acetic acid). This reaction proceeds via the hydrolysis of the dimethoxytetrahydrofuran to succinaldehyde, which then condenses with the primary amine of the aminothiophene to form the N-substituted pyrrole.

Diagram 1: Proposed synthetic workflow for the preparation of this compound.

Elaboration to Thieno[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The cyano group of this compound is a key functional group that enables its cyclization into the medicinally important thieno[2,3-d]pyrimidine scaffold.

Experimental Protocol:

-

Cyclization Reaction: The this compound is treated with a suitable one-carbon synthon, such as formamide or orthoformates, under thermal conditions. This reaction leads to the formation of the pyrimidine ring fused to the thiophene core, yielding a 4-amino-thieno[2,3-d]pyrimidine derivative. Alternatively, reaction with formic acid can lead to the corresponding 4-oxo-thieno[2,3-d]pyrimidine.

Diagram 2: Synthetic conversion of this compound to thieno[2,3-d]pyrimidine derivatives.

Medicinal Chemistry Applications: Targeting Key Biological Pathways

The true potential of the this compound scaffold is realized in the biological activities of its derivatives. The thieno[2,3-d]pyrimidine core, in particular, is a well-established pharmacophore in the development of kinase inhibitors for oncology.[8][9]

Anticancer Activity: Inhibition of Protein Kinases

Thieno[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[8] The structural similarity of the thieno[2,3-d]pyrimidine core to the purine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Recent studies on novel thieno[2,3-d]pyrimidines have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells.[8] Some derivatives have been shown to induce apoptosis and autophagy in cancer cells, highlighting their potential for multifaceted anticancer activity.[8]

| Compound Class | Target | Biological Activity | Reference |

| Thieno[2,3-d]pyrimidines | Protein Kinases (e.g., FLT3) | Potent cytotoxicity against cancer cell lines (MCF-7, HepG-2). Induction of apoptosis and autophagy. | [8] |

| 6-Substituted Thieno[2,3-d]pyrimidines | Folate Receptors, GARFTase, SHMT2 | Inhibition of purine biosynthesis and one-carbon metabolism. Selective for folate receptor-expressing tumors. | [10] |

Antifungal Properties

Derivatives of thieno[2,3-d]pyrimidine have also been investigated for their antifungal activity.[11] Certain substituted 4-aminothieno[2,3-d]pyrimidines have shown efficacy against pathogenic fungi, suggesting that the this compound scaffold could be a valuable starting point for the development of novel antifungal agents.[11]

Future Perspectives and Drug Discovery Workflow

The this compound scaffold is a platform ripe for exploration in medicinal chemistry. The future of this scaffold lies in the systematic synthesis and biological evaluation of a diverse library of its derivatives.

Key areas for future research include:

-

Diversity-Oriented Synthesis: Leveraging the versatility of the cyano group and the pyrrole and thiophene rings to generate a wide array of structurally diverse compounds.

-

Target Identification and Validation: Screening of derivative libraries against a broad panel of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for potent and selective biological activity. This will guide the rational design of next-generation compounds with improved pharmacological properties.

-

In Vivo Evaluation: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Diagram 3: A conceptual drug discovery workflow starting from the this compound scaffold.

Conclusion

While direct biological data on this compound is limited, its strategic design as a synthetic intermediate makes it a highly valuable scaffold for medicinal chemistry. Its facile conversion to the privileged thieno[2,3-d]pyrimidine core opens up a vast chemical space for the development of potent kinase inhibitors and other therapeutic agents. The fusion of the biologically active pyrrole and thiophene moieties provides a unique structural framework that is poised for the discovery of novel drugs with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers looking to harness the potential of this promising heterocyclic system in their drug discovery endeavors.

References

[3] PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Online]. Available at: [Link]

Synthesis and Reactions of Some New Heterocyclic Compounds Related to Pyrrolylthieno[2,3-d]Pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. (n.d.). [Online]. Available at: [Link]

[1] A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Anticancer Agents in Medicinal Chemistry, 22(19), 3291-3303. [Online]. Available at: [Link]

[12] 3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. (2018). Polymers, 10(3), 275. [Online]. Available at: [Link]

[8] Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Autophagy Inducers and Apoptosis Sensitizers. (2021). Molecules, 26(25), 7781. [Online]. Available at: [Link]

[9] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic Chemistry, 85, 435-451. [Online]. Available at: [Link]

[10] Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2020). Journal of Medicinal Chemistry, 63(5), 2329-2351. [Online]. Available at: [Link]

[2] Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4). [Online]. Available at: [Link]

[11] Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities. (1989). Yakugaku Zasshi, 109(7), 464-473. [Online]. Available at: [Link]

[4] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 37-61. [Online]. Available at: [Link]

[5] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 37-61. [Online]. Available at: [Link]

[6] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(15), 11091-11115. [Online]. Available at: [Link]

[7] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(15), 11091-11115. [Online]. Available at: [Link]

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and versatile biological activities. This guide provides an in-depth review of the principal synthetic strategies for its construction. The core methodology relies on a powerful two-step sequence: the initial formation of a polysubstituted 2-aminothiophene-3-carbonitrile core via the Gewald reaction, followed by the annulation of the pyrrole ring using the Paal-Knorr synthesis. This document details the mechanistic underpinnings of each reaction, provides validated experimental protocols, and offers a comparative analysis of the available synthetic routes, empowering researchers to make informed decisions for their specific applications.

Introduction: Significance and Synthetic Overview

The fusion of thiophene and pyrrole rings creates a class of compounds with considerable therapeutic and industrial potential. The thiophene moiety, particularly the 2-aminothiophene substructure, is a well-established pharmacophore found in a range of bioactive molecules.[1] When the 2-amino group is incorporated into a pyrrole ring, as in this compound, the resulting planar, electron-rich system becomes a valuable building block for novel pharmaceuticals and functional organic materials.

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the controlled and efficient assembly of two distinct aromatic rings. The most logical and field-proven approach involves a sequential construction strategy:

-

Step 1: Synthesis of the Thiophene Core. The Gewald multicomponent reaction is the preeminent method for creating the requisite 2-aminothiophene-3-carbonitrile intermediate.[1][2] This one-pot reaction is valued for its operational simplicity and the ability to introduce diverse substituents onto the thiophene ring.

-

Step 2: Annulation of the Pyrrole Ring. With the 2-aminothiophene in hand, the primary amino group serves as a nucleophilic handle for the Paal-Knorr pyrrole synthesis, which uses a 1,4-dicarbonyl compound to construct the pyrrole ring.[3]

This guide will dissect each of these steps, providing the causal logic behind experimental choices and detailed, actionable protocols.

Retrosynthetic Analysis

A retrosynthetic view of the target molecule reveals the key bond disconnections that inform the primary synthetic strategy. The most logical disconnection occurs at the N-C bonds of the pyrrole ring, breaking the molecule down into two readily accessible precursors: a 2-aminothiophene-3-carbonitrile and a 1,4-dicarbonyl compound. The 2-aminothiophene itself is then retrosynthetically derived from a ketone/aldehyde, an active methylene nitrile, and elemental sulfur via the Gewald reaction.

Part I: Constructing the Thiophene Core via the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multicomponent reaction that condenses a carbonyl compound (ketone or aldehyde) with an α-cyanoester or similar active methylene nitrile in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[2][4]

Mechanistic Principles

The reaction mechanism proceeds through a sequence of well-understood steps, though the exact nature of the sulfur addition is still a subject of study.[2] The generally accepted pathway is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The elemental sulfur (S₈) ring is activated by the base and adds to the α-carbon of the unsaturated nitrile.

-

Cyclization & Tautomerization: The resulting thiolate attacks the nitrile group, leading to cyclization. A subsequent tautomerization and aromatization yields the final 2-aminothiophene product.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a key intermediate using 2-butanone and malononitrile.

Materials:

-

2-Butanone

-

Malononitrile

-

Elemental Sulfur

-

Triethylamine (base)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-butanone (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Add triethylamine (1.5 eq.) to the mixture. The base acts as a catalyst for the Knoevenagel condensation and helps activate the sulfur.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials and soluble impurities.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid.[5]

Part II: Annulation of the Pyrrole Ring via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound.[3] In this case, the 2-aminothiophene derivative serves as the primary amine.

Mechanistic Principles

The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.

-

Amine Addition: The primary amine (2-aminothiophene) attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) to form a hemiaminal intermediate.

-

Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group.

-

Dehydration: The resulting cyclic intermediate undergoes a two-step dehydration (loss of two water molecules) to form the aromatic pyrrole ring.

Experimental Protocol: Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile

This protocol details the final step to produce a derivative of the target compound.

Materials:

-

2-Amino-4,5-dimethylthiophene-3-carbonitrile (from Part I)

-

2,5-Hexanedione (acetonylacetone)

-

p-Toluenesulfonic acid (p-TsOH) or acetic acid (catalyst)

-

Toluene or Xylene (solvent)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This is critical for removing the water produced during the reaction, which drives the equilibrium towards the product.

-

To the flask, add 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 eq.), 2,5-hexanedione (1.1 eq.), and a catalytic amount of p-TsOH (e.g., 0.05 eq.) in toluene.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water.

-

Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Comparative Data and Workflow Summary

The two-step approach is robust and modular, allowing for the synthesis of a wide array of derivatives by varying the starting materials in both the Gewald and Paal-Knorr steps.

| Parameter | Step 1: Gewald Reaction | Step 2: Paal-Knorr Synthesis |

| Complexity | Moderate (multicomponent) | Low to Moderate |

| Key Reagents | Ketone, Active Nitrile, Sulfur, Base | 2-Aminothiophene, 1,4-Diketone, Acid |

| Typical Yields | 60-90% | 70-95% |

| Key Conditions | Reflux in alcohol | Azeotropic reflux (Dean-Stark) |

| Purification | Recrystallization | Column Chromatography / Recrystallization |

Overall Synthetic Workflow

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a sequential Gewald reaction followed by a Paal-Knorr condensation. This strategy offers high yields, modularity, and is based on well-established, robust chemical transformations.

Future research in this area may focus on the development of one-pot procedures that combine both steps, potentially reducing waste and improving operational efficiency.[6][7] Furthermore, the exploration of greener reaction conditions, such as using mechanochemistry (ball-milling) or microwave irradiation for the Gewald step, could offer significant environmental and practical advantages.[5][8] As the demand for novel heterocyclic compounds in drug discovery grows, refining and optimizing the synthesis of this valuable scaffold will remain a key objective for synthetic chemists.

References

-

Request PDF. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link][8]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link][1]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link][5]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link][9]

-

A One-Pot Synthesis of Thiophene and Pyrrole Derivatives From Readily Accessible 3,5-Dihydro-1,2-Dioxines. Scribd. [Link][6]

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link][10]

-

A One-Pot Synthesis of Thiophene and Pyrrole Derivatives from Readily Accessible 3,5-Dihydro-1,2-dioxines. ResearchGate. [Link][7]

-

Galimberti, M., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health (NIH). [Link][11]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile: A Framework for Researchers in Chemical and Pharmaceutical Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile represents a class of heterocyclic compounds with significant potential as a structural scaffold in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its effective application, from synthesis and purification to formulation and biological screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the molecular characteristics governing its solubility, explore modern computational prediction techniques, and provide a detailed, self-validating experimental protocol for accurate solubility measurement. The objective is to equip scientists with the theoretical knowledge and practical methodologies required to confidently assess and modulate the solubility of this compound and related molecules.

Chapter 1: Introduction to this compound

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound is a conjugated system composed of three key functional components: a thiophene ring, a pyrrole ring, and a nitrile group (-C≡N).

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is considered relatively nonpolar but contributes to the overall aromatic character and potential for π-π stacking interactions. Thiophene is generally less aromatic than benzene but more so than pyrrole and furan.[1]

-

Pyrrole Ring: A five-membered, nitrogen-containing aromatic heterocycle. The N-H group is a crucial feature, acting as a hydrogen bond donor.[2] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, which reduces the basicity of the nitrogen but contributes to a significant dipole moment.[2][3]

-

Nitrile Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor due to the lone pair on the nitrogen atom. Its presence significantly increases the molecule's overall polarity and dipole moment.

Collectively, these features create a molecule with a distinct electronic profile: an aromatic, somewhat planar structure with high polarity concentrated around the nitrile moiety and a hydrogen bond-donating site at the pyrrole nitrogen. This duality suggests a complex solubility profile, with potential miscibility in a range of polar and nonpolar aprotic solvents.

Significance in Research and Development

Heterocyclic scaffolds containing pyrrole and thiophene are cornerstones of modern medicinal chemistry. They are present in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, antibacterial, and antipsychotic agents.[3][4][5] The unique electronic and steric properties of the this compound core make it an attractive starting point for the synthesis of novel therapeutic candidates.

The Critical Role of Solubility

Solubility is a critical physical property that influences nearly every stage of the chemical and pharmaceutical development pipeline.[6][7]

-

In Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles. Poor solubility can lead to heterogeneous reaction mixtures and difficult purification.

-

In Drug Development: Aqueous solubility is a primary determinant of a drug's bioavailability. For preclinical studies, solubility in organic solvents like DMSO is essential for preparing stock solutions for biological assays.[8]

-

In Formulation: Developing a stable, effective, and manufacturable drug product is critically dependent on understanding and controlling the solubility of the active pharmaceutical ingredient (API).

Chapter 2: Theoretical Principles and Qualitative Solubility Prediction

The "Like Dissolves Like" Paradigm

The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[9][10] For this compound, this means its solubility will be highest in solvents that can effectively engage with its key structural features.

Analysis of Governing Intermolecular Forces

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these forces will be the primary interaction with nonpolar solvents like hexane. The flat, aromatic surface of the molecule allows for favorable surface area contact.

-

Dipole-Dipole Interactions: The strong dipole of the nitrile group will interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: This is a critical interaction. The pyrrole N-H is a hydrogen bond donor, while the nitrile nitrogen, the thiophene sulfur, and the pyrrole nitrogen's delocalized pi system can act as weak hydrogen bond acceptors. Solvents that are both H-bond donors and acceptors (like alcohols) or strong acceptors (like DMSO and DMF) are expected to be effective.

Predicted Solubility in Common Organic Solvents

Based on the principles above, we can make qualitative predictions. This systematic approach allows researchers to select a logical starting panel of solvents for experimental screening.

| Solvent | Solvent Class | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar Aliphatic | Van der Waals | Low | Insufficient polarity to overcome the strong dipole-dipole and potential H-bonding interactions of the solute. |

| Toluene | Nonpolar Aromatic | Van der Waals, π-π stacking | Low to Moderate | π-π stacking between toluene and the heterocyclic rings may enhance solubility compared to hexane, but polarity mismatch remains. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Moderate to High | The polarity of DCM can solvate the nitrile group and the overall molecular dipole effectively. |

| Acetone | Polar Aprotic | Dipole-Dipole, H-bond acceptor | High | Strong dipole interactions and its ability to accept a hydrogen bond from the pyrrole N-H make it a very promising solvent. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, H-bond acceptor | Moderate to High | Similar to acetone, but its larger nonpolar region may slightly reduce its solvating power for this specific solute. |

| Ethanol | Polar Protic | H-bonding, Dipole-Dipole | Moderate | Can act as both H-bond donor and acceptor. However, the strong H-bond network of ethanol itself must be disrupted, which may limit solubility. |

| Acetonitrile | Polar Aprotic | Dipole-Dipole, H-bond acceptor | High | Structurally similar to the nitrile group on the solute, suggesting favorable dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole, Strong H-bond acceptor | Very High | An excellent solvent for polar compounds, its strong H-bond accepting capacity will readily interact with the pyrrole N-H. |

| Water | Polar Protic | H-bonding | Very Low | Despite its polarity, the large, nonpolar aromatic surface area of the molecule likely leads to a dominant hydrophobic effect, resulting in poor aqueous solubility. |

Chapter 3: Computational and Predictive Models for Solubility

When experimental data is unavailable, in silico models provide a powerful tool for estimating solubility, guiding solvent selection, and prioritizing synthetic analogs.

Overview of Predictive Approaches

Modern solubility prediction relies on two main strategies: physics-based models and data-driven machine learning models.[6][7]

-

Physics-Based Models: These methods, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum mechanics to calculate the chemical potential of a solute in a solvent, providing a first-principles prediction of solubility.[7][11] They are particularly useful as they do not rely on large datasets of similar compounds.

-

Machine Learning (ML) / QSPR Models: These models learn relationships between molecular descriptors (e.g., polarity, size, shape) and experimental solubility data.[6][12] While powerful, their accuracy depends heavily on the quality and relevance of the training dataset.[11][13]

Workflow for In Silico Solubility Prediction

A robust computational workflow is essential for generating reliable solubility predictions. This process integrates molecular structure preparation with the application of appropriate modeling techniques.

Caption: Workflow for computational solubility prediction.

Chapter 4: Experimental Determination of Solubility

While predictions are valuable, experimental measurement remains the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of solid compounds.[9]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge or 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. (e.g., add 10-20 mg to 1 mL of solvent).

-

Causality Check: Starting with excess solid is critical to ensure that the solution becomes saturated and reaches its maximum solute concentration at the given temperature.

-

-

Equilibration:

-

Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours). The required time should be determined by taking measurements at different time points (e.g., 12, 24, 36, 48h) in a preliminary experiment. Equilibrium is reached when the measured concentration no longer increases.

-

Causality Check: Continuous agitation and temperature control are essential to achieve a true thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same temperature for at least 1-2 hours to allow undissolved solid to settle.

-

Carefully take an aliquot of the supernatant. This must be done without disturbing the solid sediment.

-

Clarify the aliquot by either:

-

Centrifuging at high speed and taking the supernatant.

-

Filtering through a solvent-compatible 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid errors from adsorption onto the filter.

-

-

Causality Check: This step is crucial to ensure that the analyzed sample contains only dissolved solute, not a suspension of fine particles, which would artificially inflate the solubility value.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV). The chromophoric nature of the compound makes UV detection ideal.

-